- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

Cas no 927-62-8 (N,N-Dimethylbutylamine)

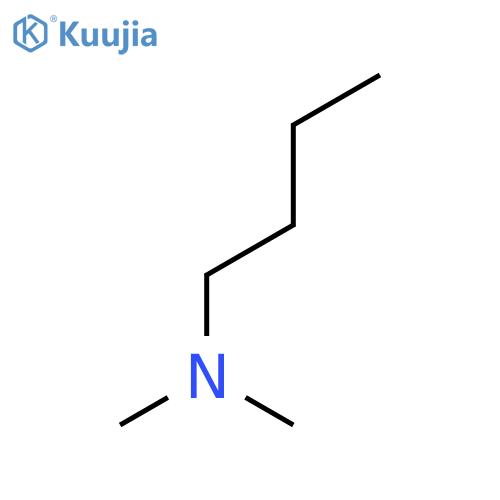

N,N-Dimethylbutylamine structure

Produktname:N,N-Dimethylbutylamine

N,N-Dimethylbutylamine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N,N-Dimethylbutylamine

- 1-Butanamine,N,N-dimethyl-

- ar84996

- Butylamine, N,N-dimethyl-

- Butyldimethylamine

- butyl-dimethyl-amine

- n,n-dimethyl-1-butanamin

- N,N-Dimethyl-1-butanamine

- n,n-dimethyl-butylamin

- N-Butyldimethylamine

- N,N-Dimethylaminobutane

- N-n-Butyldimethylamine

- (Dimethylamino)butane

- Dimethylbutylamine

- Butylamine, N,N-dimethyl- (6CI, 7CI, 8CI)

- N,N-Dimethyl-1-butanamine (ACI)

- 1-(N,N-Dimethylamino)butane

- D 1506

- Dimethyl(n-butyl)amine

- CHEMBL2448977

- AKOS015850715

- LS-13234

- N,NDimethylNbutylamine

- SY052207

- EC 213-156-1

- butane, 1-dimethylamino-

- UNII-O0BL4Z8J3H

- AR 84996

- N,N-dimethylbutan-1-amine

- n,n-butyldimethylamine

- n-C4H9N(CH3)2

- Q23993507

- 927-62-8

- D1506

- O0BL4Z8J3H

- N,N-Dimethylbutylamine, 99%

- DTXCID6027472

- n,n-dimethyl butylamine

- NCGC00357270-01

- 1-Butanamine, N,N-dimethyl-

- CHEBI:59023

- N,NDimethylbutan1amine

- SCHEMBL12592

- EINECS 213-156-1

- NS00005026

- Tox21_303901

- Butylamine, N,Ndimethyl (6CI,7CI,8CI)

- N,N-DIMETHYL-N-BUTYLAMINE

- DTXSID8047472

- dimethylaminobutane

- 1Butanamine, N,Ndimethyl

- MFCD00043838

- DB-057328

- CAS-927-62-8

- Butylamine, N,N-dimethyl-(6CI,7CI,8CI)

- N,NDimethyl1butanamine

-

- MDL: MFCD00043838

- Inchi: 1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3

- InChI-Schlüssel: DJEQZVQFEPKLOY-UHFFFAOYSA-N

- Lächelt: N(CCCC)(C)C

Berechnete Eigenschaften

- Genaue Masse: 101.12000

- Monoisotopenmasse: 101.12

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 7

- Anzahl drehbarer Bindungen: 3

- Komplexität: 33.2

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Oberflächenladung: 0

- XLogP3: nichts

- Topologische Polaroberfläche: 3.2A^2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.72

- Schmelzpunkt: -60 ºC

- Siedepunkt: 93°C

- Flammpunkt: 5 ºC

- Brechungsindex: 1.397-1.399

- Wasserteilungskoeffizient: 3.4 g/100 mL (20 ºC)

- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, strong acids. Highly flammable - note low flashpoint.

- PSA: 3.24000

- LogP: 1.34810

- Löslichkeit: 水溶解性

N,N-Dimethylbutylamine Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H225,H301,H314,H330

- Warnhinweis: P210,P260,P280,P284,P301+P310,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 2733 3/PG 2

- WGK Deutschland:1

- Code der Gefahrenkategorie: R11;R34

- Sicherheitshinweise: S26-S36/37/39-S45-S16

- FLUKA MARKE F CODES:9-34

- RTECS:EJ4039250

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:3.1

- PackingGroup:II

- Sicherheitsbegriff:3.1

- Risikophrasen:R11; R34

- Verpackungsgruppe:II

- Lagerzustand:Von hohen Temperaturen, Funken, Flammen und Feuerquellen fernhalten. Halten Sie Behälter geschlossen, wenn sie nicht verwendet werden und weg von brennbaren Bereichen.

N,N-Dimethylbutylamine Zolldaten

- HS-CODE:2921199090

- Zolldaten:

China Zollkodex:

2921199090Übersicht:

2921199090 Andere acyclische Monoamine und ihre Derivate und Salze.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2921199090 andere acyclische Monoamine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

N,N-Dimethylbutylamine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40360-500ml |

N,N-dimethylbutylamine |

927-62-8 | 98% | 500ml |

¥608.0 | 2022-04-27 | |

| eNovation Chemicals LLC | Y1246537-100g |

N-n-Butyldimethylamine |

927-62-8 | 98% | 100g |

$340 | 2023-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N807164-100ml |

927-62-8 | 98% | 100ml |

¥160.00 | 2022-09-01 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1506-25ML |

N-Butyldimethylamine |

927-62-8 | >98.0%(GC) | 25ml |

¥105.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DI036-100ml |

N,N-Dimethylbutylamine |

927-62-8 | 98% | 100ml |

269.0CNY | 2021-08-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N807164-25ml |

927-62-8 | 98% | 25ml |

¥59.00 | 2022-09-01 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40360-100ml |

N,N-dimethylbutylamine |

927-62-8 | 98% | 100ml |

¥148.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1506-500ML |

N,N-Dimethylbutylamine |

927-62-8 | 98.0%(GC) | 500ml |

¥885.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108036-100ml |

N,N-Dimethylbutylamine |

927-62-8 | 98% | 100ml |

¥156.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108036-25ml |

N,N-Dimethylbutylamine |

927-62-8 | 98% | 25ml |

¥57.90 | 2023-09-03 |

N,N-Dimethylbutylamine Herstellungsverfahren

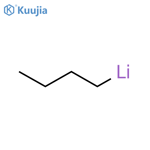

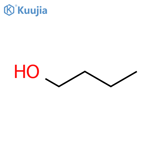

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Solvents: Acetonitrile ; 5 min, rt

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 24 h, 1 bar, 50 °C

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 24 h, 1 bar, 50 °C

Referenz

- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes, Chemistry - A European Journal, 2016, 22(46), 16489-16493

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Chloro(η5-cyclopentadienyl)bis(triphenylphosphine)ruthenium Solvents: Methanol ; 100 °C

Referenz

- Cyclopentadienyl RuII complexes as highly efficient catalysts for the N-methylation of alkylamines by methanol, European Journal of Inorganic Chemistry, 2004, (3), 524-529

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 1.6 MPa; rt → 115 °C; 4 h, 2.1 MPa, 115 °C; 1.75 MPa

Referenz

- RANEY nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study, RSC Advances, 2014, 4(81), 43195-43203

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Cobalt(II) acetylacetonate , Tris[2-(diphenylphosphino)ethyl]phosphine ; 24 h, 140 °C

Referenz

- Efficient Cobalt-Catalyzed Methylation of Amines Using Methanol, Advanced Synthesis & Catalysis, 2017, 359(24), 4278-4283

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; neutralized, rt

1.2 Reagents: (1-Methylpiperidine)bis[tetrahydroborato(1-)-κH,κH′]zinc ; 20 min, rt

1.2 Reagents: (1-Methylpiperidine)bis[tetrahydroborato(1-)-κH,κH′]zinc ; 20 min, rt

Referenz

- Efficient and mild procedure for reductive methylation of amines using N-methylpiperidine zinc borohydride, Synthetic Communications, 2006, 36(23), 3609-3615

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Titanium isopropoxide , Sodium borohydride Solvents: Diglyme

Referenz

- Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination, Tetrahedron Letters, 1994, 35(15), 2401-4

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Cupric acetate Solvents: Butyl ether ; 16 h, 80 °C

Referenz

- Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2, Organic Letters, 2017, 19(6), 1490-1493

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Water ; 2 h, heated

1.2 Reagents: Hydrochloric acid ; acidified

1.2 Reagents: Hydrochloric acid ; acidified

Referenz

- Catalytic activity of tertiary amines with antisymbatic change of basic and nucleophilic properties in the chloroxypropylation reaction of acetic acid, Reaction Kinetics, 2016, 119(1), 139-148

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

Referenz

- A novel strategy for oligopeptide synthesis using a polymer-supported ammonium fluoride, Tetrahedron Letters, 2006, 47(30), 5325-5328

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Oxalic acid ; 90 min, 2.5 MPa, 180 °C

Referenz

- Economical and continuous preparation of tertiary amines, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Zinc Solvents: Water ; 2 h, 30 °C

Referenz

- Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc, Tetrahedron Letters, 2007, 48(43), 7680-7682

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Transition metal-catalyzed N-alkylation of amines by alcohols, Journal of the Chemical Society, 1981, (12), 611-12

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Titanium isopropoxide , Sodium borohydride Solvents: Diglyme

Referenz

- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Solvents: Isopropanol

1.2 Reagents: Sodium nitrite , Sulfuric acid

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium nitrite , Sulfuric acid

1.3 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Synthesis of tertiary N-alkyl-N,N-dimethylamines by diazotation, Dopovidi Natsional'noi Akademii Nauk Ukraini, 2001, (2), 150-152

Synthetic Routes 16

Reaktionsbedingungen

1.1 Solvents: Methanol ; 60 min, 80 °C; cooled

1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K

1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K

Referenz

- Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogen, Journal of Catalysis, 2021, 400, 103-113

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Catalysts: Bis(benzonitrile)dibromopalladium

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; -50 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; -50 °C

Referenz

- Bis(benzonitrile)dibromopalladium(II), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Water ; 0 - 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 9 - 10 atm

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Water ; 0 - 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 9 - 10 atm

Referenz

- Synthesis of tertiary amines by diazotization of ammoniaimines. Colloidal and chemical properties of derivatives of alkyldimethylamines, Kataliz i Neftekhimiya, 2000, 11, 11-15

Synthetic Routes 20

Reaktionsbedingungen

1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… , [1,1′:3′,1′′-Terphenyl]-4,4′′-diamine, 5′-(4-aminophenyl)-, polymer with dimetho… Solvents: Dichloromethane ; 24 h, reflux

1.2 Reagents: Oxygen Solvents: Methanol ; 24 h, 110 °C

1.2 Reagents: Oxygen Solvents: Methanol ; 24 h, 110 °C

Referenz

- Ionic liquid/H2O-mediated synthesis of mesoporous organic polymers and their application in methylation of amines, Chemical Communications (Cambridge, 2017, 53(44), 5962-5965

N,N-Dimethylbutylamine Raw materials

N,N-Dimethylbutylamine Preparation Products

N,N-Dimethylbutylamine Lieferanten

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:927-62-8)

Bestellnummer:SFD386

Bestandsstatus:in Stock

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:01

Preis ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:927-62-8)N,N-Dimethylbutylamine

Bestellnummer:1619295

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 16:58

Preis ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:927-62-8)N,N-Dimethylbutylamine

Bestellnummer:27247236

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Tuesday, 10 June 2025 11:03

Preis ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:927-62-8)

Bestellnummer:SDF382

Bestandsstatus:in Stock

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 14:57

Preis ($):

N,N-Dimethylbutylamine Verwandte Literatur

-

Meng Chen,Francisco Malaret,Anton E. J. Firth,Pedro Verdía,Aida R. Abouelela,Yiyan Chen,Jason P. Hallett Green Chem. 2020 22 5161

-

Adi E. Nako,Juzo Oyamada,Masayoshi Nishiura,Zhaomin Hou Chem. Sci. 2016 7 6429

-

Ying Wang,Hong Du,Lilong Gao,Huagang Ni,Xiaodong Li,Weipu Zhu,Zhiquan Shen Polym. Chem. 2013 4 1657

-

Qingxing Xu,Chuan Yang,James L. Hedrick,Yi Yan Yang Polym. Chem. 2016 7 2192

-

Xin Ge,Chenxi Luo,Chao Qian,Zhiping Yu,Xinzhi Chen RSC Adv. 2014 4 43195

927-62-8 (N,N-Dimethylbutylamine) Verwandte Produkte

- 4385-04-0(N,N-dimethylhexylamine)

- 68390-97-6(Amines, C16-18-alkyldimethyl)

- 3529-10-0((4-aminobutyl)dimethylamine)

- 124-28-7(N,N-Dimethyloctadecan-1-amine)

- 21542-96-1(1-Docosanamine, N,N-dimethyl-)

- 112-75-4(N,N-Dimethyltetradecylamine)

- 7378-99-6(dimethyl(octyl)amine)

- 1120-24-7(N,N-dimethyldecylamine)

- 10108-86-8(N,N,N-Trimethyloctan-1-aminium chloride)

- 112-69-6(N,N-Dimethylhexadecylamine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:927-62-8)N,N-Dimethylaminobutane

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:927-62-8)N,N-Dimethylbutylamine

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung